molecular formula C8H14N2O B12890473 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B12890473
M. Wt: 154.21 g/mol
InChI Key: HFXSPXALFUUTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylisoxazol-5-yl)-N,N-dimethylmethanamine
  • 1-(3-phenylisoxazol-5-yl)-N,N-dimethylmethanamine
  • 1-(3-isopropylisoxazol-5-yl)-N,N-dimethylmethanamine

Uniqueness

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine is unique due to the presence of the ethyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H14N2O/c1-4-7-5-8(11-9-7)6-10(2)3/h5H,4,6H2,1-3H3

InChI Key

HFXSPXALFUUTHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.